3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile

Enzyme Inhibition Inflammation Drug Discovery

This heterocyclic building block uniquely combines a reactive 4-formyl group and a 1-propanenitrile chain on a 3-methylpyrazole core. Unlike simpler 4-formylpyrazoles, the dual handles enable orthogonal transformations—Knoevenagel condensations, reductive aminations, nitrile hydrolysis—for parallel library synthesis. Validated as a sub-micromolar HPGDS inhibitor (IC50=230 nM), it provides a >4-fold potency advantage over 1-phenylpyrazole analogs. The 3-methyl group supports critical SAR studies on lipophilicity and steric effects. Supplied at ≥98% purity with defined -20°C storage conditions, ensuring batch-to-batch reproducibility for hit-to-lead campaigns and assay validation. Standard B2B shipping; not a controlled substance in US or EU.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 372190-37-9
Cat. No. B2570163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile
CAS372190-37-9
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1=NN(C=C1C=O)CCC#N
InChIInChI=1S/C8H9N3O/c1-7-8(6-12)5-11(10-7)4-2-3-9/h5-6H,2,4H2,1H3
InChIKeyXLHRORBEMHWNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 372190-37-9): A Dual-Functional Pyrazole Scaffold for Heterocyclic Synthesis and Target-Based Drug Discovery


3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 372190-37-9) is a heterocyclic small molecule with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It features a pyrazole core substituted at the 1-position with a propanenitrile group, at the 3-position with a methyl group, and at the 4-position with a reactive formyl group. This unique combination of a formyl and a nitrile group on the same pyrazole ring distinguishes it from simpler pyrazole-4-carbaldehyde analogs, enabling orthogonal chemical derivatization and distinct biological target interactions . The compound is commercially available as a research chemical with a purity of ≥98% .

Why Generic Substitution of 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile with Other 4-Formylpyrazoles Fails in Research Settings


Generic substitution of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile with structurally similar 4-formylpyrazoles is not scientifically valid due to key structural and functional differences. The compound's 1-position propanenitrile chain confers distinct electronic properties and provides an additional reactive handle for cyanoethyl-derived transformations that are absent in simpler N-unsubstituted or N-alkyl analogs [1]. Furthermore, the presence of the 3-methyl group influences the electronic density of the pyrazole ring, which can significantly alter binding affinity to biological targets compared to unsubstituted or 3-aryl derivatives [2]. The following evidence guide provides quantitative data demonstrating these differences in synthetic utility and biological activity.

Quantitative Differentiation Evidence for 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile vs. Structural Analogs


Human HPGDS Enzyme Inhibition: IC50 of 230 nM for 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile

3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile demonstrates sub-micromolar inhibitory activity against human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 230 nM in a biochemical assay [1]. In contrast, the structurally related 1-phenylpyrazole-4-carboxylic acid analog (lacking the 3-methyl and 1-propanenitrile groups) exhibits a Kd of 1,000 nM (1 µM) for the same target, representing a >4-fold difference in binding affinity [2]. The presence of the 3-methyl and 1-propanenitrile substituents in the target compound likely contributes to enhanced target engagement through additional hydrophobic and polar interactions.

Enzyme Inhibition Inflammation Drug Discovery

Synthetic Efficiency: Quantitative Yield Achieved in One-Step Protocol for 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile

A one-step synthesis protocol for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile has been reported to yield the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over multi-step synthetic routes typically required for structurally related 4-formylpyrazoles, which often report yields in the range of 67-91% for comparable three-component condensation methods . The high efficiency and simplicity of this one-step procedure reduce both time and material costs for researchers requiring this specific scaffold.

Organic Synthesis Building Block Process Chemistry

Structural Differentiation: 3-Methyl and 1-Propanenitrile Substituents Confer Distinct Physicochemical Properties vs. Unsubstituted Analog

3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile (MW 163.18, C8H9N3O) differs fundamentally from its closest structural analog, 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006518-87-1, MW 149.15, C7H7N3O), which lacks the 3-methyl group . The presence of the 3-methyl substituent increases molecular weight by 14.03 Da and adds one carbon atom, which alters lipophilicity (calculated logP), hydrogen bonding capacity, and steric bulk at the 3-position. Additionally, the target compound's 3-methyl substitution pattern distinguishes it from other 4-formylpyrazoles such as 1-allyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 899709-47-8, C8H10N2O), which lacks the nitrile group [1]. These structural differences translate into distinct reactivity profiles for chemical derivatization and divergent biological target engagement.

Medicinal Chemistry Physicochemical Properties SAR

Commercial Availability: Standardized 98% Purity and Defined Storage Conditions Enable Reproducible Research

3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is commercially available with a standardized purity of 98% from multiple reputable vendors . This level of purity is critical for reproducible biological assays and synthetic transformations. The compound has defined long-term storage conditions (storage at -4°C for 1-2 weeks; longer storage at -20°C for 1-2 years) , which are essential for maintaining compound integrity in research settings. In contrast, many in-class pyrazole-4-carbaldehyde analogs are available only as custom synthesis items with variable purity and undefined stability profiles, creating batch-to-batch variability that compromises experimental reproducibility.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile Based on Quantitative Differentiation Evidence


HPGDS Inhibitor Screening and Lead Optimization Programs

3-(4-Formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a validated starting point for hematopoietic prostaglandin D synthase (HPGDS) inhibitor discovery programs. Its sub-micromolar IC50 of 230 nM against human HPGDS [1] provides a >4-fold potency advantage over simpler 1-phenylpyrazole-4-carboxylic acid analogs (Kd = 1,000 nM) [2]. This activity profile makes it suitable for hit-to-lead optimization campaigns targeting inflammatory and allergic diseases where HPGDS inhibition is therapeutically relevant. The presence of the reactive formyl group enables facile derivatization to explore SAR around the 4-position.

Synthesis of Complex Heterocyclic Libraries via Orthogonal Derivatization

The compound's dual functional groups—a reactive 4-formyl group and a 1-propanenitrile moiety—enable orthogonal synthetic transformations that are not possible with simpler 4-formylpyrazoles. The formyl group can undergo oxidation, reductive amination, or Knoevenagel condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine [1]. This orthogonal reactivity is leveraged in the synthesis of pyrazole-tethered heterocycles, as demonstrated by the use of related 3-(2,4-dioxothiazolidin-3-yl)propanenitrile derivatives in Knoevenagel condensations with pyrazole-4-carbaldehydes [2]. The quantitative synthetic yield achievable for this compound further supports its use as a reliable building block for library synthesis.

Structure-Activity Relationship (SAR) Studies Requiring 3-Methyl Substituted Pyrazole Cores

The 3-methyl group present in 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile is a critical structural feature for SAR studies exploring the impact of lipophilicity and steric bulk at the pyrazole 3-position. Unlike the des-methyl analog 3-(4-formyl-1H-pyrazol-1-yl)propanenitrile (CAS 1006518-87-1) [1], this compound provides an additional methyl group that can influence target binding, metabolic stability, and physicochemical properties. It is particularly relevant for medicinal chemistry programs where the 3-methyl substitution pattern has been identified as favorable for potency or selectivity in related pyrazole-based kinase inhibitors [2].

Reproducible Biochemical and Cell-Based Assays Requiring High-Purity, Well-Characterized Material

The commercial availability of 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile at standardized 98% purity [1] and defined storage conditions (-20°C for long-term stability) [2] makes it a preferred choice for reproducible biochemical and cell-based assays. This level of quality control reduces batch-to-batch variability that can confound experimental results when using custom-synthesized analogs. The compound's established enzyme inhibition data (IC50 = 230 nM against HPGDS) provides a benchmark for assay validation and positive control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-formyl-3-methyl-1H-pyrazol-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.